molecular formula C13H10IN3O2 B3918164 N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B3918164
M. Wt: 367.14 g/mol
InChI Key: SOWKTIRLXOJJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide, also known as IBOPIM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. IBOPIM is a derivative of pyridinecarboximidamide and has a molecular formula of C14H10IN3O2.

Mechanism of Action

The mechanism of action of N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition can lead to cell death in cancer cells. Additionally, N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation.
Biochemical and physiological effects:
N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties, which can protect cells from oxidative stress. In animal studies, N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is the lack of clinical trials to determine its safety and efficacy in humans.

Future Directions

1. Investigating the potential of N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide in combination with other cancer treatments to improve therapeutic efficacy.
2. Studying the effects of N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide on other diseases, such as neurodegenerative disorders.
3. Developing more efficient synthesis methods for N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide.
4. Conducting clinical trials to evaluate the safety and efficacy of N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide in humans.
5. Exploring the potential of N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide as a tool for studying PARP and HDAC inhibition in cancer research.
In conclusion, N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide is a promising compound with potential applications in cancer treatment and other medical conditions. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Scientific Research Applications

N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential therapeutic effects in various medical conditions. One of the main areas of research has been in the field of cancer treatment. Studies have shown that N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2/c14-11-3-1-2-10(8-11)13(18)19-17-12(15)9-4-6-16-7-5-9/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWKTIRLXOJJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide
Reactant of Route 3
Reactant of Route 3
N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide
Reactant of Route 4
Reactant of Route 4
N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide
Reactant of Route 5
Reactant of Route 5
N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide
Reactant of Route 6
N'-[(3-iodobenzoyl)oxy]-4-pyridinecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.